molecular formula C11H14N2O2 B14228203 9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine

Cat. No.: B14228203
M. Wt: 206.24 g/mol
InChI Key: UZJPJWXUWFMWQB-QAWFIIPJSA-N
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Description

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine is a heterocyclic compound with the molecular formula C11H14N2O2. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(4Z,6Z)-9-ethoxy-2-methyl-8,9-dihydro-[1,3]oxazolo[5,4-b]azocine

InChI

InChI=1S/C11H14N2O2/c1-3-14-9-6-4-5-7-12-11-10(9)13-8(2)15-11/h4-5,7,9H,3,6H2,1-2H3/b5-4-,12-7-

InChI Key

UZJPJWXUWFMWQB-QAWFIIPJSA-N

Isomeric SMILES

CCOC1C/C=C\C=N/C2=C1N=C(O2)C

Canonical SMILES

CCOC1CC=CC=NC2=C1N=C(O2)C

Origin of Product

United States

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